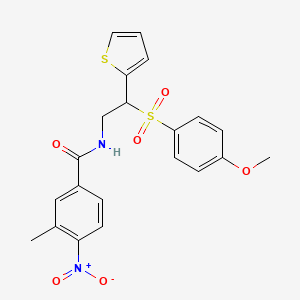

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S2/c1-14-12-15(5-10-18(14)23(25)26)21(24)22-13-20(19-4-3-11-30-19)31(27,28)17-8-6-16(29-2)7-9-17/h3-12,20H,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSWOXUEEUVHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

Formation of the Methoxyphenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.

Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction with the sulfonyl intermediate, often using a palladium-catalyzed cross-coupling reaction.

Formation of the Nitrobenzamide Moiety: The final step involves the nitration of a benzamide precursor, followed by coupling with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weights estimated using atomic composition.

Key Comparative Insights:

Electron-Withdrawing Groups: The target compound’s 4-nitro group distinguishes it from analogs like AR-769 (), which lacks nitro functionality. Nitro groups enhance electrophilicity but may confer toxicity risks .

Aromatic Moieties :

- The thiophen-2-yl group in the target compound contrasts with benzimidazole (AR-769, ) or triazole () cores in analogs. Thiophene’s lower aromaticity may reduce π-stacking but improve metabolic stability compared to fused-ring systems .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step protocols involving sulfonylation, thiophene coupling, and amidation, akin to methods in and . This contrasts with simpler nitrobenzamides () or triazole derivatives (), which involve fewer steps .

Potential Bioactivity: While biological data for the target compound are absent, structural analogs with sulfonamide and nitro groups (e.g., ) are often explored as antimicrobials or anticancer agents due to their electrophilic reactivity .

Biological Activity

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 445.55 g/mol. The presence of the methoxyphenyl and thiophene moieties contributes to its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | G2/M phase arrest |

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell metabolism, leading to reduced energy production.

- Receptor Modulation : It interacts with various G protein-coupled receptors (GPCRs), affecting signaling pathways that control cell growth and apoptosis.

- Oxidative Stress Induction : The nitro group in its structure can generate reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.

Study 1: Antitumor Efficacy in Vivo

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, highlighting its potential for therapeutic use.

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its utility in treating chronic infections.

Q & A

Basic Stability Question

- Light sensitivity : Store in amber vials at -20°C to prevent nitro-group photoreduction .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond .

Advanced Degradation Analysis

HPLC stability studies (pH 7.4 buffer, 37°C) reveal a half-life of ~72 hours. LC-MS identifies primary degradation products (e.g., demethylated sulfonic acid), guiding formulation strategies (e.g., lyophilization) .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced Data Contradiction Analysis

Discrepancies may stem from:

- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition).

- Cellular context : Compare activity in primary vs. immortalized cells (e.g., ’s anti-inflammatory assays).

- Metabolic interference : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.